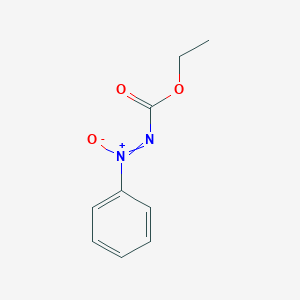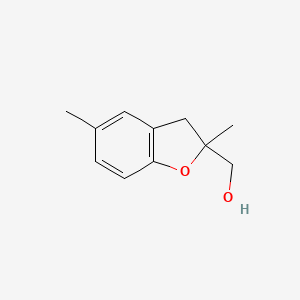
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a chemical compound with the molecular formula C4H5Cl4O2P. It contains 16 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 4 chlorine atoms . This compound is known for its reactivity and is used in various chemical processes and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(dichlorophosphoryl)butanoyl chloride typically involves the chlorination of butanoyl chloride derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently chlorinated to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This allows for the efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Bases: Such as sodium ethoxide for elimination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles and bases. The compound can act as an electrophile, reacting with nucleophiles to form substitution products. In elimination reactions, the compound can lose a leaving group to form alkenes. The specific molecular targets and pathways involved depend on the nature of the reacting species and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobutyryl chloride: A related compound with similar reactivity but lacking the dichlorophosphoryl group.
2-Chloro-2-methylbutane: Another similar compound that undergoes similar types of reactions but has a different molecular structure.
Uniqueness
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride is unique due to the presence of the dichlorophosphoryl group, which imparts distinct reactivity and properties. This makes it valuable in specific chemical processes and research applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
55004-29-0 |
|---|---|
Formule moléculaire |
C4H5Cl4O2P |
Poids moléculaire |
257.9 g/mol |
Nom IUPAC |
2-chloro-2-dichlorophosphorylbutanoyl chloride |
InChI |
InChI=1S/C4H5Cl4O2P/c1-2-4(6,3(5)9)11(7,8)10/h2H2,1H3 |
Clé InChI |
IVTVMRQGMBERFV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)Cl)(P(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
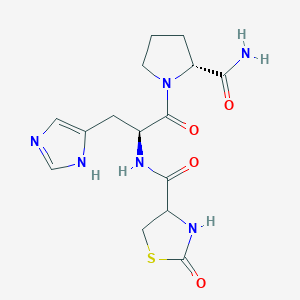
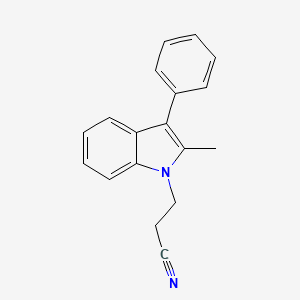
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)

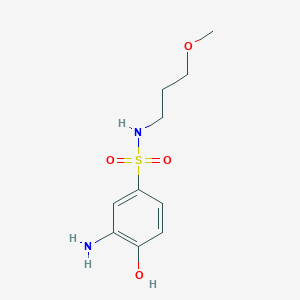
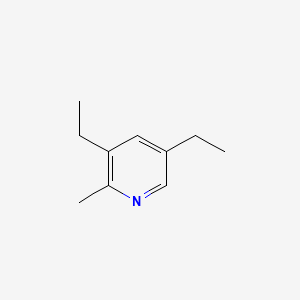
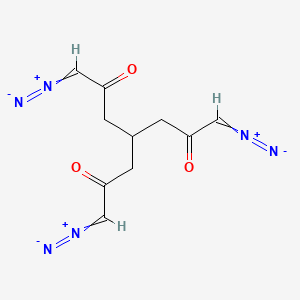
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
